

4-Vinylsyringol: A Comprehensive Technical Guide for Researchers

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol, also known as canolol, is a naturally occurring phenolic compound that has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anticancer properties. Formed through the thermal decarboxylation of sinapic acid, it is notably present in crude rapeseed (canola) oil and beer. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, natural occurrence, and biosynthesis of **4-vinylsyringol**. Furthermore, it details its biological activities, focusing on the underlying signaling pathways, and provides established experimental protocols for its extraction, synthesis, and analysis to support further research and development.

Chemical Structure and Properties

4-Vinylsyringol is a substituted phenol with the IUPAC name 4-ethenyl-2,6-dimethoxyphenol. [1][2] Its structure consists of a vinyl group and two methoxy groups attached to a phenol ring.

Table 1: Chemical Identifiers of 4-Vinylsyringol



Identifier	Value	
IUPAC Name	4-ethenyl-2,6-dimethoxyphenol[1][2]	
Synonyms	2,6-Dimethoxy-4-vinylphenol, Canolol, 3,5- Dimethoxy-4-hydroxystyrene[1]	
CAS Number	28343-22-8[1][2]	
Molecular Formula	C10H12O3[1][2]	
SMILES	COC1=CC(=CC(=C10)OC)C=C[1][2]	
InChI	InChl=1S/C10H12O3/c1-4-7-5-8(12- 2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3[1][2]	
InChlKey	QHJGZUSJKGVMTF-UHFFFAOYSA-N[1][2]	

Table 2: Physicochemical Properties of 4-Vinylsyringol

Property	Value	Reference
Molecular Weight	180.20 g/mol	[3][4]
Appearance	White solid	[1]
Melting Point	133-135 °C	[1]
Boiling Point	285.4 ± 35.0 °C at 760 mmHg	[1]
Density	1.113 ± 0.06 g/cm ³	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]

Natural Occurrence and Biosynthesis

4-Vinylsyringol is not typically biosynthesized directly in plants in significant amounts. Instead, its formation is primarily the result of the thermal degradation of sinapic acid, a common hydroxycinnamic acid found in various plants, particularly in the seeds of Brassicaceae family members like rapeseed (canola).



The biosynthesis of its precursor, sinapic acid, occurs via the phenylpropanoid pathway. The process of **4-vinylsyringol** formation is a non-enzymatic decarboxylation that is induced by heat. This conversion is especially prominent during the high-temperature pressing of canola seeds for oil extraction.[1] It is also found in beer, where it is formed from sinapic acid present in malt during the brewing process.[5]



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Biosynthesis of the precursor sinapic acid and its conversion to 4-vinylsyringol.

Biological Activities and Signaling Pathways

4-Vinylsyringol exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and pro-apoptotic effects being the most extensively studied.

Antioxidant Activity

4-Vinylsyringol is a potent antioxidant, with studies demonstrating that its radical scavenging activity is significantly greater than that of well-known antioxidants such as α -tocopherol and quercetin.[1] It effectively scavenges free radicals like DPPH, superoxide, and peroxynitrite, and inhibits lipid peroxidation.[6]

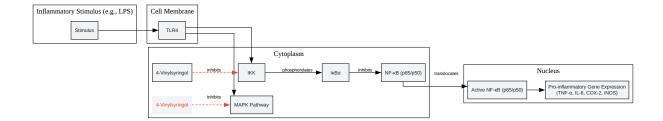
Anti-inflammatory Activity

The anti-inflammatory properties of **4-vinylsyringol** are attributed to its ability to modulate key inflammatory signaling pathways, including the NF-kB and MAPK pathways, leading to the downregulation of pro-inflammatory mediators.

• Inhibition of the NF-κB Pathway: **4-Vinylsyringol** has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of the active p65 subunit to the nucleus. This leads to a decrease in the expression of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α.



Inhibition of COX-2: 4-Vinylsyringol is a potential inhibitor of Cyclooxygenase-2 (COX-2), an
enzyme responsible for the synthesis of prostaglandins, which are key mediators of
inflammation and pain. By inhibiting COX-2, 4-vinylsyringol can reduce the production of
these pro-inflammatory molecules.



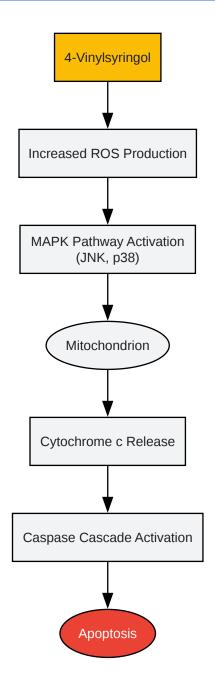
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Inhibition of NF-kB and MAPK pathways by 4-vinylsyringol.

Pro-apoptotic Activity in Cancer Cells

4-Vinylsyringol has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines. This effect is often mediated through the intrinsic mitochondrial pathway. It can induce the production of reactive oxygen species (ROS) within cancer cells, which in turn triggers the activation of MAPK signaling pathways, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.





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Pro-apoptotic signaling pathway of **4-vinylsyringol** in cancer cells.

Experimental Protocols Extraction of 4-Vinylsyringol from Canola Meal

Method: Microwave-Assisted Extraction (MAE)

This protocol is adapted from studies optimizing canolol extraction from canola meal.



- Sample Preparation: De-oiled canola meal is finely ground to increase the surface area for extraction.
- Solvent System: A mixture of 70% methanol in water (v/v) is prepared.
- Extraction Parameters:
 - Mix the ground canola meal with the 70% methanol solvent in a microwave-safe vessel. A solid-to-liquid ratio of 1:10 (g/mL) is recommended.
 - Place the vessel in a microwave extractor.
 - Apply microwave power (e.g., 300 W) for a duration of 10-15 minutes. Optimal temperature for canolol formation via decarboxylation of sinapic acid is around 150-170°C.
- Post-Extraction:
 - Allow the mixture to cool.
 - Centrifuge the extract at approximately 4000 x g for 20 minutes to separate the supernatant from the solid residue.
 - Collect the supernatant containing 4-vinylsyringol.
 - The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

Synthesis of 4-Vinylsyringol from Sinapic Acid

Method: Catalyst-Free Thermal Decarboxylation

This method provides a straightforward synthesis of **4-vinylsyringol** from its precursor.

- Reaction Setup:
 - Dissolve sinapic acid in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or polyethylene glycol (PEG).
 - Place the solution in a reaction vessel equipped with a condenser.



- Reaction Conditions:
 - Heat the reaction mixture to a temperature between 160-200°C.
 - Maintain the temperature and stir the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Methods

Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **4-vinylsyringol** in extracts.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B
 (e.g., acetonitrile or methanol with 0.1% formic acid).
 - Gradient Program: A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B;
 25-30 min, 90% B; followed by re-equilibration to initial conditions.



- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Approximately 270 nm.
- Quantification: A calibration curve is constructed using pure 4-vinylsyringol standards of known concentrations.

Conclusion

4-Vinylsyringol is a promising natural compound with significant therapeutic potential. Its well-characterized antioxidant, anti-inflammatory, and anti-cancer activities, coupled with its natural origin, make it a compelling candidate for further investigation in the fields of nutrition, pharmacology, and drug development. The experimental protocols provided in this guide offer a foundation for researchers to extract, synthesize, and analyze **4-vinylsyringol**, facilitating continued exploration of its biological effects and potential applications. As research progresses, a deeper understanding of its mechanisms of action will be crucial for translating its therapeutic promise into clinical realities.

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